molecular formula C7H3F3O2 B032099 2,3,4-Trifluorobenzoic acid CAS No. 61079-72-9

2,3,4-Trifluorobenzoic acid

Cat. No.: B032099
CAS No.: 61079-72-9
M. Wt: 176.09 g/mol
InChI Key: WEPXLRANFJEOFZ-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzoic acid is an organic compound with the molecular formula C7H3F3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

2,3,4-Trifluorobenzoic acid is a synthetic compound used as an intermediate in the production of various pharmaceuticals, pesticides, and liquid crystal materials It is used in the preparation of benzamide derivatives with potential anti-cancer properties , suggesting that it may interact with targets relevant to cancer pathways.

Mode of Action

Its use in the synthesis of benzamide derivatives suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Given its use in the synthesis of benzamide derivatives with potential anti-cancer properties , it can be inferred that it may influence pathways related to cell proliferation and apoptosis.

Result of Action

Given its use in the synthesis of benzamide derivatives with potential anti-cancer properties , it may contribute to the inhibition of cell proliferation and induction of apoptosis in cancer cells

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, its melting point is reported to be between 140-142 °C , suggesting that it is stable at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3-trifluorobenzene with carbon dioxide under specific conditions. This reaction typically requires a catalyst and is carried out under high pressure and temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the decarboxylation of 3,4,6-trifluorophthalic anhydride in a polar aprotic solvent. This method is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, aldehydes, and various oxidized derivatives .

Scientific Research Applications

2,3,4-Trifluorobenzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,3,4-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPXLRANFJEOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307311
Record name 2,3,4-Trifluorobenzoic acid
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Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61079-72-9
Record name 2,3,4-Trifluorobenzoic acid
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Record name Benzoic acid, 2,3,4-trifluoro-
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Record name 61079-72-9
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Record name Benzoic acid, 2,3,4-trifluoro-
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Record name 2,3,4-Trifluorobenzoic acid
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Record name 2,3,4-trifluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using lithium amide in the synthesis of N-arylanthranilic acids and N-arylanthranilamides from 2,3,4-trifluorobenzoic acid?

A1: [] Lithium amide proves to be a highly effective reagent in promoting the coupling of various anilines with this compound to produce N-arylanthranilic acids. This method offers a good yield and demonstrates excellent selectivity for the ortho position of the benzene ring, even when using a multi-substituted benzoic acid like this compound. This selectivity simplifies the synthesis process and avoids the formation of unwanted isomers.

Q2: Besides using 2,3,4-trifluoroaniline as a starting material, are there alternative synthesis routes for this compound?

A2: Yes, [] an alternative method involves the synthesis of this compound starting from 1-bromo-2,3,4-trifluorobenzene. This approach involves the formation of a Grignard reagent with magnesium, followed by reaction with carbon dioxide and subsequent acid hydrolysis to yield the desired this compound.

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